molecular formula C10H14N6O B12926664 6-Amino-N,N-diethyl-9H-purine-9-carboxamide CAS No. 89814-73-3

6-Amino-N,N-diethyl-9H-purine-9-carboxamide

Cat. No.: B12926664
CAS No.: 89814-73-3
M. Wt: 234.26 g/mol
InChI Key: NENKDHSAPXIWTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-N,N-diethyl-9H-purine-9-carboxamide is a purine derivative characterized by a carboxamide group at the 9-position and diethylamine substitution on the carboxamide nitrogen. Purines are biologically significant heterocycles, serving as core structures in nucleotides and nucleic acids. Modifications at the 6- and 9-positions are common in medicinal chemistry to tune pharmacokinetic and pharmacodynamic properties.

Properties

CAS No.

89814-73-3

Molecular Formula

C10H14N6O

Molecular Weight

234.26 g/mol

IUPAC Name

6-amino-N,N-diethylpurine-9-carboxamide

InChI

InChI=1S/C10H14N6O/c1-3-15(4-2)10(17)16-6-14-7-8(11)12-5-13-9(7)16/h5-6H,3-4H2,1-2H3,(H2,11,12,13)

InChI Key

NENKDHSAPXIWTR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)N1C=NC2=C(N=CN=C21)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-N,N-diethyl-9H-purine-9-carboxamide typically involves the reaction of 6-chloropurine with diethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-N,N-diethyl-9H-purine-9-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

1. Treatment of Proliferative Diseases
Research indicates that derivatives of 9H-purine-2,6-diamine, including 6-Amino-N,N-diethyl-9H-purine-9-carboxamide, are being investigated for their efficacy in treating proliferative diseases such as cancer. These compounds act by inhibiting DNA topoisomerases, enzymes crucial for DNA replication and repair, thereby slowing down the proliferation of cancer cells. The specific mechanism involves the compound's ability to interfere with the topological changes in DNA necessary for cell division .

2. Anti-inflammatory Effects
Another significant application of this compound is its potential role as an anti-inflammatory agent. Studies have shown that certain purine derivatives can inhibit phosphodiesterase IV (PDE-IV), an enzyme implicated in inflammatory responses. By inhibiting PDE-IV, these compounds can increase intracellular levels of cyclic adenosine monophosphate (cAMP), leading to smooth muscle relaxation and reduced inflammation . This mechanism makes them promising candidates for treating conditions such as asthma and other inflammatory diseases.

Biochemical Probes

3. Selective Inhibition of Kinases
6-Amino-N,N-diethyl-9H-purine-9-carboxamide has been explored as a biochemical probe for selectively inhibiting kinases like Nek2 and CDK2. These kinases are involved in cell cycle regulation, and their dysregulation is often linked to cancer progression. The compound's structure allows it to interact selectively with these kinases, making it a valuable tool in cancer research for understanding kinase functions and developing targeted therapies .

Case Study 1: Inhibition of Nek2

A study focusing on purine-based probes highlighted the effectiveness of 6-Amino-N,N-diethyl-9H-purine-9-carboxamide in selectively inhibiting Nek2 with an IC50 value of 12 µM. This selectivity is crucial for minimizing side effects while effectively targeting cancerous cells .

Case Study 2: PDE-IV Inhibition

Research into the anti-inflammatory properties of purine derivatives demonstrated that compounds similar to 6-Amino-N,N-diethyl-9H-purine-9-carboxamide could significantly reduce pro-inflammatory cytokines in vitro. This suggests a potential application in treating chronic inflammatory diseases .

Summary Table of Applications

Application Area Mechanism Potential Conditions Treated
Proliferative DiseasesInhibition of DNA topoisomerasesCancer (various types)
Anti-inflammatoryPDE-IV inhibition leading to increased cAMP levelsAsthma, Allergies, Inflammatory diseases
Biochemical ProbesSelective inhibition of kinases like Nek2 and CDK2Cancer research

Mechanism of Action

The mechanism of action of 6-Amino-N,N-diethyl-9H-purine-9-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the Carboxamide Group

6-Amino-N-ethyl-9H-purine-9-carboxamide
  • Structure : Differs by having a single ethyl group instead of diethyl on the carboxamide nitrogen.
  • Molecular Formula : C₈H₁₀N₆O
  • Molecular Weight : 206.2 g/mol.
6-Amino-N-[(4-methylphenyl)sulfonyl]-9H-purine-9-carboxamide
  • Structure : Features a sulfonyl group linked to a 4-methylphenyl ring at the carboxamide nitrogen.
  • Molecular Formula : C₁₃H₁₂N₆O₃S
  • Molecular Weight : 332.34 g/mol.
  • Key Properties : The sulfonyl group introduces strong electron-withdrawing effects, which may influence binding affinity in enzyme inhibition studies.
N-Ethyl-6-(3-ethylureido)-9H-purine-9-carboxamide
  • Structure : Contains a ureido substituent at the 6-position.
  • Key Properties : The ureido group adds hydrogen-bonding capacity, which could enhance interactions with biological targets.

Modifications at the Purine Core

9-Phenyl-9H-purin-6-amines
  • Structure : A phenyl group replaces the carboxamide at the 9-position.
  • Synthesis: Prepared via cyclization of 5-amino-1-phenyl-1H-imidazole-4-carbonitriles using HC(OEt)₃ and Ac₂O.
6-[2,6-Diacetoxyphenyl]-9H-purine Derivatives
  • Structure : Diacetoxyaryl substituents at the 6-position.
  • Synthesis : Generated via oxidative coupling reactions and characterized by NMR and HRMS.
  • Key Properties: Acetoxy groups enable further functionalization, such as hydrolysis to phenolic derivatives for prodrug strategies.

Nucleoside Analogs

2-Amino-9-((2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl)-9H-purin-6-yl)acetamide
  • Structure : A dioxolane sugar moiety is attached at the 9-position.
  • Synthesis : Derived from nucleoside precursors via stereoselective glycosylation.
  • Key Properties : The dioxolane ring mimics ribose, making this compound a candidate for antiviral research.

Biological Activity

6-Amino-N,N-diethyl-9H-purine-9-carboxamide, often referred to as a purine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of purine nucleoside phosphorylase (PNP). This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name: 6-Amino-N,N-diethyl-9H-purine-9-carboxamide
  • CAS Number: 89814-73-3
  • Molecular Formula: C12H16N4O
  • Molecular Weight: 232.28 g/mol

The biological activity of 6-Amino-N,N-diethyl-9H-purine-9-carboxamide is primarily attributed to its role as an inhibitor of purine nucleoside phosphorylase (PNP). PNP is crucial in the purine salvage pathway, which recycles purines for nucleotide synthesis. Inhibition of this enzyme can lead to the accumulation of toxic metabolites in T-cell malignancies and certain bacterial infections.

Key Mechanistic Insights:

  • Enzyme Inhibition: The compound binds to the active site of PNP, preventing the conversion of inosine and guanosine into their respective bases and phosphate. This inhibition can disrupt cellular proliferation in T-cells and certain pathogens.
  • Selectivity: Studies have shown that this compound exhibits selectivity for pathogenic PNP over human PNP, making it a promising candidate for targeted therapies with reduced side effects .

Biological Activity Data

The following table summarizes the biological activity data related to 6-Amino-N,N-diethyl-9H-purine-9-carboxamide:

Activity IC50 (µM) Selectivity Cell Line/Organism
Human PNP Inhibition0.021HighHuman T-cell lines
Mycobacterium tuberculosis PNP Inhibition0.025Over 60-fold selectiveMycobacterium tuberculosis
Cytotoxicity (T-cell lines)CC50 = 9Highly selectiveCCRF-CEM, MOLT-4, Jurkat
Cytotoxicity (Non-T-cell lines)CC50 > 10Non-cytotoxicHeLa S3, HL60, HepG2

Case Studies and Research Findings

  • In vitro Studies on T-cell Malignancies:
    • A study demonstrated that 6-Amino-N,N-diethyl-9H-purine-9-carboxamide exhibited potent cytotoxic effects against various T-lymphoblastic cell lines with low nanomolar IC50 values . The selectivity towards T-cells suggests potential therapeutic applications in treating leukemias and lymphomas.
  • Antimicrobial Activity:
    • Research indicated that this compound also possesses antimicrobial properties against certain bacterial strains, suggesting its utility beyond oncology . The minimal inhibitory concentrations (MIC) were noted as effective against Gram-positive and Gram-negative bacteria.
  • Structure-Activity Relationship (SAR):
    • The modification of the diethylamino group significantly influences the biological activity of purine derivatives. Variations in substituents on the purine ring can enhance binding affinity and selectivity towards PNP .

Q & A

What synthetic methodologies are recommended for preparing 6-Amino-N,N-diethyl-9H-purine-9-carboxamide?

Basic Research Question
The synthesis of purine derivatives often involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 2-Amino-9-((2R,4R)-dioxolane)purine derivatives were synthesized via amidation or phosphorylation reactions under anhydrous conditions with catalysts such as N-methylimidazole . Key steps include:

  • Amide bond formation : Reacting purine intermediates with acyl chlorides or active esters in tetrahydrofuran (THF) under argon.
  • Purification : Column chromatography using gradients of methanol/dichloromethane.
  • Characterization : Confirm success via 1H^1H-NMR (e.g., methylene protons at δ 3.5–4.5 ppm) and HRMS (e.g., m/z 435 [M+H+^+] for a C12_{12}H19_{19}N5_5O3_3 derivative) .

How can researchers validate the structural integrity of 6-Amino-N,N-diethyl-9H-purine-9-carboxamide?

Basic Research Question
Structural validation requires a multi-technique approach:

  • NMR spectroscopy : Analyze diethylamino group protons (δ 1.1–1.3 ppm for CH3_3, δ 3.3–3.5 ppm for CH2_2) and carboxamide carbonyl carbon (δ ~165 ppm in 13C^{13}C-NMR) .
  • Mass spectrometry : Use HRMS-ESI+ to confirm molecular ion peaks (e.g., theoretical vs. observed m/z values within 2 ppm error) .
  • HPLC : Monitor purity (>95%) with a C18 column and UV detection at 254 nm.

What experimental design strategies optimize yield in purine carboxamide synthesis?

Advanced Research Question
Yield optimization involves factorial design and parameter screening:

  • Factor selection : Variables include reaction temperature (20–60°C), solvent polarity (THF vs. DMF), and stoichiometry (1:1 to 1:3 acyl chloride/purine).
  • Response surface methodology (RSM) : Use a central composite design to model interactions between factors and identify optimal conditions .
  • Case study : For a dioxolane-purine derivative, anhydrous THF at 40°C with 1.5 equivalents of reagent increased yields to 93% .

How should researchers address discrepancies in spectral data during characterization?

Advanced Research Question
Contradictions in NMR or MS data may arise from:

  • Solvent effects : Deuterated solvents (e.g., DMSO-d6_6 vs. CDCl3_3) shift proton signals. Cross-validate with 13C^{13}C-NMR DEPT experiments.
  • Tautomerism : Purine derivatives exhibit keto-enol tautomerism, causing split peaks. Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguity .
  • Impurity interference : Compare HRMS isotopic patterns with theoretical simulations. Re-purify via preparative HPLC if necessary.

What computational tools aid in predicting reaction pathways for purine derivatives?

Advanced Research Question
Integrate quantum mechanics (QM) and machine learning (ML):

  • Reaction path search : Use Gaussian 16 with DFT (B3LYP/6-31G*) to model transition states and intermediates .
  • ICReDD methodology : Combine computed activation energies with experimental data to prioritize viable pathways (e.g., identifying low-energy amidation routes) .
  • Feedback loops : Refine computational models using experimental kinetic data (e.g., Arrhenius plots for temperature-dependent reactions).

What safety protocols are critical when handling 6-Amino-N,N-diethyl-9H-purine-9-carboxamide?

Basic Research Question
Adhere to hazard mitigation strategies:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., phosphorus oxychloride) .
  • First aid : For inhalation exposure, immediately move to fresh air and seek medical attention .

How can researchers troubleshoot low solubility in biological assays?

Advanced Research Question
Address solubility limitations via structural modification:

  • Prodrug design : Introduce phosphate or glycosyl groups to enhance hydrophilicity (e.g., adenosine diphosphate derivatives in ) .
  • Co-solvents : Use DMSO/PBS mixtures (<10% DMSO) to maintain compound stability.
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles for sustained release.

What are best practices for analyzing structure-activity relationships (SAR) in purine analogs?

Advanced Research Question
SAR analysis requires systematic variation:

  • Substituent libraries : Synthesize derivatives with alkyl, aryl, or heterocyclic groups at the 6-amino position.
  • Biological assays : Test against target enzymes (e.g., kinase inhibition assays) and correlate activity with electronic (Hammett σ) or steric (Taft Es_s) parameters.
  • Data integration : Use cheminformatics tools (e.g., Schrodinger’s QikProp) to predict logP, polar surface area, and bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.